An In-Depth Technical Guide to 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone
An In-Depth Technical Guide to 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is a heterocyclic organic compound featuring a benzoxazolone core functionalized with a hydroxyethylsulfonyl group. The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this specific derivative, drawing upon established principles for this class of compounds and predictive modeling where specific experimental data is not publicly available.
Introduction: The Significance of the Benzoxazolone Core
The 2(3H)-benzoxazolone nucleus is a versatile scaffold in drug design, valued for its distinct physicochemical profile. It exhibits weakly acidic properties and contains both lipophilic (the benzene ring) and hydrophilic (the lactam and sulfonyl groups) fragments within a single framework. This duality allows for a wide range of chemical modifications on both the benzene and oxazolone rings, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of benzoxazolone have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[2] The introduction of a sulfonyl group, as in the case of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone, can further modulate the molecule's properties, influencing its solubility, polarity, and potential for hydrogen bonding interactions with biological targets.[3]
Molecular and Physicochemical Profile
IUPAC Name: 6-(2-Hydroxyethanesulfonyl)-1,3-benzoxazol-2(3H)-one[4] CAS Number: 5031-74-3[4] Molecular Formula: C₉H₉NO₅S[4] Molecular Weight: 243.24 g/mol [4]
Predicted Physicochemical Properties
Direct experimental data for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is not widely available in peer-reviewed literature. Therefore, the following properties are based on established predictive models and data from structurally related compounds.
| Property | Predicted Value/Information | Methodology/Rationale |
| Melting Point | Expected to be a solid with a relatively high melting point (>200 °C) | Based on the melting points of other crystalline 6-substituted benzoxazolone derivatives. The presence of the sulfonyl and hydroxyl groups allows for strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to a stable crystal lattice. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol. | The benzoxazolone core is largely hydrophobic, while the hydroxyethylsulfonyl group introduces polarity and hydrogen bonding capability, allowing for some aqueous solubility. Solubility in polar organic solvents is expected to be significantly higher. |
| pKa | The N-H proton of the benzoxazolone ring is weakly acidic (predicted pKa ~8-9). The hydroxyl proton is less acidic (predicted pKa >14). | The acidity of the N-H proton is a known characteristic of the benzoxazolone ring system. The electron-withdrawing effect of the sulfonyl group at the 6-position would be expected to slightly increase the acidity of the N-H proton compared to unsubstituted benzoxazolone. |
Synthesis and Purification
A general synthetic approach to 6-sulfonyl benzoxazolone derivatives involves the cyclization of an appropriately substituted 2-aminophenol. The synthesis of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone can be conceptualized through the following workflow:
Caption: Conceptual synthetic workflow for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.
Experimental Protocol: A Generalized Approach
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Protection of the Amino Group: The amino group of a suitable starting material, such as 4-amino-3-nitrophenol, is protected to prevent side reactions during subsequent steps. This can be achieved using standard protecting groups like an acetyl group.
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Sulfonylation: The protected aminophenol is then reacted with a suitable sulfonylating agent, such as 2-chloroethanesulfonyl chloride, in the presence of a base to introduce the sulfonyl group at the desired position on the aromatic ring.
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Reduction of the Nitro Group: The nitro group is reduced to an amino group. Common methods include catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride).
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Cyclization: The resulting 2-aminophenol derivative is cyclized to form the benzoxazolone ring. This is typically achieved by reaction with phosgene, a phosgene equivalent (like triphosgene), or urea at elevated temperatures.
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Deprotection (if necessary): If a protecting group was used for the initial amino group, it is removed in the final step to yield the target compound.
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Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.
Caption: Analytical workflow for the characterization of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazolone ring, with their chemical shifts and coupling patterns being indicative of the 1,2,4-trisubstitution pattern. Signals corresponding to the methylene protons of the hydroxyethylsulfonyl group would also be present, likely as triplets. The protons of the N-H and O-H groups will appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the lactam, the aromatic carbons, and the carbons of the hydroxyethylsulfonyl side chain.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the lactam, the S=O stretching of the sulfonyl group, and the O-H stretching of the hydroxyl group.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of SO₂ and the hydroxyethyl group being expected.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method would be suitable for determining the purity of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.
Generalized HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol. | A gradient elution is often necessary to achieve good resolution and reasonable run times for compounds with a range of polarities. The acidic modifier improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a wavelength corresponding to the compound's maximum absorbance (likely in the 270-290 nm range). | The benzoxazolone chromophore provides strong UV absorbance, allowing for sensitive detection. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Stability and Storage
Based on the general stability of sulfonyl and benzoxazolone compounds, 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is expected to be a chemically stable compound under standard laboratory conditions.
Storage Recommendations:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Protect from light and moisture to prevent potential degradation.
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For long-term storage, refrigeration may be advisable.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.
General Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Work in a well-ventilated area or a fume hood.
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In case of contact, wash the affected area thoroughly with water.
Potential Applications
Given the established biological activities of the benzoxazolone scaffold, 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone and its derivatives are of interest for further investigation in several therapeutic areas. The hydroxyethylsulfonyl group can serve as a handle for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Potential areas of research include its evaluation as an anti-inflammatory, analgesic, or antimicrobial agent.
Commercial Availability
This compound is available from specialty chemical suppliers. For instance, it is listed in the product catalog of Beijing F&F Chemical Co., Ltd.[5]
Conclusion
6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is a molecule of significant interest due to its benzoxazolone core, a privileged scaffold in medicinal chemistry. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on predictive methods and the well-established chemistry of related compounds. The outlined synthetic and analytical methodologies offer a solid foundation for researchers and drug development professionals working with this and similar molecules. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
References
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Beijing F&F Chemical Co., Ltd. 6-[(2-Hydroxyethyl)-sulfonyl]-Benzoxazol-2(3H)-one. Toocle.com.
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Benchchem. 2(3H)-Benzoxazolone, 6-chloro-3-methyl-.
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DeLong, M. (2022). A Novel Synthesis of Benzoxazolone and Derivatives via a Ring Expansion and Reduction Approach. University of Minnesota M.S. thesis.
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King, J. F., & Lee, T. M. (1982). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 54(12), 2375-2384.
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LookChem. 6-[(2-Hydroxyethyl)sulfonyl]benzoxazol-2-(3H)one Safety Data Sheets(SDS).
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MDPI. (2018). Enantiopure Trisubstituted Tetrahydrofurans with Appendage Diversity: Vinyl Sulfone- and Vinyl Sulfoxide-Modified Furans Derived from Carbohydrates as Synthons for Diversity Oriented Synthesis. Molecules, 23(9), 2345.
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Prasher, P., Mall, T., & Sharma, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300245.
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PubChem. 6-methyl-1,3-benzoxazol-2(3H)-one.
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ResearchGate. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3).
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ResearchGate. (2019). Synthesis of 6-acetyl-2(3H)-benzoxazolone (1).
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Royal Society of Chemistry. (2016). Base-controlled divergent synthesis of vinyl sulfones from (benzylsulfonyl)benzenes and paraformaldehyde. Organic & Biomolecular Chemistry, 14(34), 8082-8086.
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Shao, D., et al. (2004). Synthesis and evaluation of tacrine–E2020 hybrids as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(16), 4353-4357.
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Sigma-Aldrich. SAFETY DATA SHEET.
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The Pharma Innovation. (2019). RP-HPLC method development and validation for the simultaneous estimation of glucosamine, methyl Sulfonyl methane and Diacerein. The Pharma Innovation Journal, 8(7), 49-56.
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U.S. Environmental Protection Agency. 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- - Substance Details.
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Various Authors. (2017). Reactivity of sulfonyl-containing compounds with ditetrelenes. Dalton Transactions, 46(45), 15729-15737.
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Various Authors. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 21(3), 335-364.
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